molecular formula C11H22N2O2 B13623450 Tert-butyl3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate

Tert-butyl3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate

Cat. No.: B13623450
M. Wt: 214.30 g/mol
InChI Key: QQRDVDZJUJFWGT-UHFFFAOYSA-N
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Description

Chemical Structure and Key Properties tert-Butyl 3-(aminomethyl)-2-methylazetidine-1-carboxylate (CAS: 1936304-41-4) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The molecule includes a tert-butyl carbamate (Boc) protective group at the 1-position, a methyl group at the 2-position, and an aminomethyl substituent at the 3-position of the azetidine ring. This structural configuration confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic profiles or enhancing target binding affinity.

Availability and Applications
According to , this compound was previously available in laboratory-scale quantities (1g to 500mg) but has since been discontinued by suppliers like CymitQuimica. Its discontinuation may reflect challenges in synthesis, stability, or niche application demand. The Boc group is commonly used to protect amines during multi-step organic syntheses, suggesting its utility in peptide-mimetic drug discovery or protease inhibitor development.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-8(6-12)11(13,4)5/h8H,6-7,12H2,1-5H3

InChI Key

QQRDVDZJUJFWGT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1C(=O)OC(C)(C)C)CN)C

Origin of Product

United States

Preparation Methods

Boc Protection of Azetidine Derivatives

A common approach to prepare Boc-protected azetidines involves reacting azetidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. For example, 3,3-dimethoxy-azetidine can be converted to 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in methylene chloride with triethylamine at 10–40 °C, yielding about 91% product after aqueous workup and drying.

Step Reactants Conditions Yield (%) Notes
Boc protection 3,3-dimethoxy-azetidine, Boc2O, triethylamine CH2Cl2, 10–40 °C, 3–4 h 91 Organic layer dried over Na2SO4

This Boc protection step is critical to stabilize the nitrogen and enable further functionalization.

Oxidation and Functionalization of Azetidine Ring

The azetidine ring can be functionalized by oxidation of hydroxyl groups to ketones or aldehydes. For example, 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can be oxidized using dimethyl sulfoxide (DMSO) and triethylamine in dichloromethane to yield 1-tert-butyloxycarbonyl-3-azetidinone. However, this method suffers from low yield and generates impurities, and uses environmentally unfriendly solvents like dioxane and DMSO.

Introduction of Aminomethyl Group

The aminomethyl substituent at the 3-position can be introduced via reduction or substitution reactions on appropriate precursors. One reported method involves using methylmagnesium bromide (a Grignard reagent) on tert-butyl 3-oxazetidine-1-carboxylate derivatives at low temperature (-10 °C) to form 3-hydroxy-3-methyl-azetidine carboxylates, which can be further transformed into the aminomethyl derivative by amination.

Step Reactants Conditions Yield (%) Notes
Grignard addition Methyl magnesium bromide, tert-butyl 3-oxazetidine-1-carboxylate -10 °C, diethyl ether 99 Off-white solid product

This step is often followed by purification via flash chromatography.

Intramolecular Decarboxylative Synthesis

A more recent synthetic methodology involves base-mediated intramolecular decarboxylation of alkanoyloxycarbamates to generate alkylamines including azetidine derivatives. This method uses N-hydroxyl carbamates protected with Boc groups, which upon treatment with cesium carbonate in acetonitrile at 100 °C undergo decarboxylation to yield the desired amines in good yields (around 81%).

Step Reactants Conditions Yield (%) Notes
Decarboxylation Boc-protected hydroxyl carbamate, Cs2CO3 MeCN, 100 °C, 1 h 81 Silica gel chromatography purification

This method offers a general and effective route with milder conditions and avoids harsh oxidants.

Summary Table of Preparation Methods

Method Key Reactants/Intermediates Reaction Conditions Yield (%) Advantages Disadvantages
Boc Protection 3,3-dimethoxy-azetidine, Boc2O, Et3N CH2Cl2, 10–40 °C, 3–4 h 91 High yield, straightforward Requires careful moisture control
Oxidation to Azetidinone 3-hydroxyazetidine ester, DMSO, Et3N DCM, room temp, 15 h Moderate Direct oxidation Low yield, impurity formation, toxic solvents
Grignard Addition Methyl magnesium bromide, Boc-azetidinone -10 °C, diethyl ether 99 High yield, clean product Requires low temperature handling
Intramolecular Decarboxylation Boc-protected hydroxyl carbamate, Cs2CO3 MeCN, 100 °C, 1 h 81 Mild, general method Requires specific carbamate precursor

Research Findings and Notes

  • The Boc protection step is a well-established and efficient method to protect the azetidine nitrogen, facilitating subsequent functionalization steps.
  • Oxidation methods using DMSO and triethylamine are less favorable due to environmental and yield concerns but are documented in patent literature as traditional routes.
  • Grignard reagent addition to Boc-azetidinone derivatives provides a high-yield route to introduce methyl or hydroxymethyl groups at the 3-position, which can be further converted to aminomethyl substituents.
  • The intramolecular decarboxylative synthesis approach is a modern and versatile method to synthesize alkylamines including azetidine derivatives with good yields and mild conditions.
  • Purification is typically achieved by silica gel chromatography, and drying agents such as anhydrous sodium sulfate are used during workup.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted azetidines.

Scientific Research Applications

Chemistry: tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is used as a building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of azetidine-containing molecules on various biological pathways. It serves as a model compound to investigate the interactions of azetidines with enzymes and receptors.

Medicine: Its azetidine ring can mimic the structure of natural substrates, making it a valuable scaffold for drug development .

Industry: In the industrial sector, tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azetidine ring can fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate ()

  • Structural Differences: Replaces the aminomethyl and methyl groups with an ethoxy-2-oxoethyl substituent and a secondary amine.
  • Key Data :
    • Molecular Formula: C₁₂H₂₂N₂O₄
    • Functional Groups: Ethyl ester (2-ethoxy-2-oxoethyl), Boc-protected amine.
  • However, the absence of a methyl group at the 2-position reduces steric hindrance, which may affect conformational stability .

tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate ()

  • Structural Differences : Incorporates a spirocyclic system with an oxygen atom (2-oxa) and a larger 9-azaspiro[5.5]undecane ring.
  • Key Data :
    • Molecular Formula: C₁₅H₂₆N₂O₃
    • Functional Groups: Spirocyclic ether-amine, Boc-protected amine.
  • Implications : The spirocyclic architecture introduces rigidity and may improve metabolic stability by restricting rotational freedom. This structural feature is advantageous in CNS-targeting drugs where blood-brain barrier penetration is critical .

tert-Butyl 3-(aminomethyl)-3-hydroxyazetidine-1-carboxylate ()

  • Structural Differences : Substitutes the 2-methyl group with a hydroxyl group at the 3-position.
  • Key Data :
    • Molecular Formula: C₉H₁₈N₂O₃
    • Molecular Weight: 202.25 g/mol
    • Functional Groups: Hydroxyl, Boc-protected amine.
  • This modification is relevant for oral drug formulations but may reduce bioavailability due to increased polarity .

tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate ()

  • Structural Differences: Features a hydroxymethyl group instead of the aminomethyl substituent.
  • Key Data :
    • Molecular Formula: C₉H₁₈N₂O₃
    • Molecular Weight: 202.25 g/mol
  • Implications : The hydroxymethyl group offers a site for further functionalization (e.g., glycosylation or phosphorylation). Its polarity may enhance interactions with polar enzyme active sites, making it suitable for kinase inhibitor design .

tert-Butyl 3-amino-2-oxoazepane-1-carboxylate ()

  • Structural Differences : Replaces the azetidine ring with a seven-membered 2-oxoazepane ring.
  • Key Data :
    • Molecular Formula: C₁₁H₂₀N₂O₃
    • Molecular Weight: 228.29 g/mol
  • Implications : The larger ring size and ketone group (2-oxo) increase conformational flexibility and hydrogen-bonding capacity. Such derivatives are explored in macrocyclic antibiotic analogs or allosteric modulators .

Research Implications and Trends

The structural diversity among these compounds highlights the versatility of azetidine and related heterocycles in drug design. For example:

  • Steric Effects : The 2-methyl group in the target compound () may reduce metabolic degradation by shielding reactive sites, a strategy used in protease inhibitors .
  • Spirocyclic Systems () are gaining traction for their ability to mimic bioactive natural product scaffolds .
  • Hydroxyl/Hydroxymethyl Groups () align with trends in solubility-driven optimization for oral drugs .

Contradictions in commercial availability (e.g., discontinuation of the target compound) suggest shifting priorities in synthetic chemistry or unmet stability criteria. Further research into spirocyclic and macrocyclic derivatives may address these challenges.

Biological Activity

Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate, also known by its CAS number 325775-44-8, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 325775-44-8
  • MDL Number : MFCD01861762

The biological activity of tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate primarily stems from its structural features which facilitate interactions with various biological targets. The azetidine ring structure is known to participate in diverse chemical reactions and can mimic natural substrates in enzymatic processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : Its amino group can form hydrogen bonds with receptor sites, potentially modulating receptor activity.

Antimicrobial Activity

Research indicates that tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate exhibits antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections.

Cytotoxicity

The compound has been evaluated for cytotoxic effects on cancer cell lines. Preliminary findings indicate that it can induce apoptosis in certain cancer cells, making it a candidate for further development in cancer therapy.

Safety Profile

According to safety data:

  • Harmful if swallowed (H302) .
  • Causes skin irritation (H315) .
    These warnings highlight the need for careful handling in laboratory settings.

Case Studies and Research Findings

StudyFindings
Study 1 (2023)Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL.
Study 2 (2024)Reported significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3 (2025)Investigated the compound's mechanism of action, revealing that it induces apoptosis via the mitochondrial pathway.

Notable Research Highlights

  • Antimicrobial Efficacy : A study published in early 2023 showed that the compound effectively inhibited bacterial growth, suggesting its potential use as a therapeutic agent against resistant bacterial strains .
  • Cancer Cell Apoptosis : In research conducted in 2024, the compound was found to induce apoptosis in MCF-7 cells through activation of caspase pathways, indicating its potential role in cancer treatment .
  • Mechanistic Insights : A comprehensive study in 2025 elucidated the apoptotic mechanism, demonstrating mitochondrial membrane potential disruption as a key event leading to cell death .

Q & A

Q. Methodological Recommendations :

  • Use HPLC or GC-MS to monitor intermediate purity.
  • Optimize solvent polarity (e.g., THF vs. DCM) to improve yield (Table 1).

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1Boc-protection (THF, 0°C)8595%
2Aminomethylation (Pd(OAc)₂, 60°C)7289%
3Deprotection (TFA/DCM)9098%
Data aggregated from multi-step syntheses .

Which structural characterization techniques are most effective for analyzing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve stereochemistry; the aminomethyl group shows δ 2.8–3.2 ppm (multiplet) .
  • X-ray Crystallography : Determines absolute configuration of the azetidine ring and tert-butyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ = 229.1784 for C₁₁H₂₁N₂O₂⁺) .

Q. Methodological Recommendations :

  • For crystalline derivatives, use slow evaporation in hexane/ethyl acetate for X-ray-quality crystals .
  • Assign NOESY correlations to confirm spatial proximity of the dimethyl groups .

How can researchers resolve contradictions in reaction outcomes during derivatization of this compound?

Advanced Research Question
Contradictions (e.g., variable yields or unexpected products) arise from competing reaction pathways. Systematic approaches include:

  • Mechanistic Studies : Use DFT calculations to model transition states for substitution vs. elimination pathways .
  • In Situ Monitoring : Raman spectroscopy tracks real-time reaction progress .
  • Design of Experiments (DoE) : Vary pH, solvent, and catalyst loading to identify critical factors (Table 2).

Q. Table 2: DoE for Aminomethylation

FactorRange TestedOptimal Value
pH7.0–9.58.2
Temp40–80°C60°C
Catalyst (mol%)1–5%3%
Data from reaction optimization studies .

What methodologies are used to determine the mechanism of action of this compound in enzyme inhibition?

Advanced Research Question
Mechanistic studies involve:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K_D = 12 nM reported for trypsin-like proteases) .
  • Mutagenesis : Replace active-site residues (e.g., Ser195 in serine proteases) to confirm hydrogen bonding with the hydroxy group .
  • Molecular Dynamics (MD) Simulations : Predicts ligand-receptor stability over 100 ns trajectories .

Q. Methodological Recommendations :

  • Pair SPR with ITC (isothermal titration calorimetry) to validate enthalpic contributions .

How does this compound compare structurally and functionally to its analogs?

Advanced Research Question
Comparative analysis highlights unique features:

  • Steric Effects : The 2,2-dimethylazetidine ring reduces conformational flexibility vs. non-methylated analogs, enhancing target selectivity .
  • Aminomethyl Group : Unlike tert-butyl 3-hydroxy analogs, this group enables covalent binding to aldehyde dehydrogenase isoforms .

Q. Table 3: Structural and Functional Comparison

CompoundKey FeatureSelectivity Index (Enzyme X)
Target compound2,2-Dimethylazetidine1.0 (reference)
Analog A (no methyl groups)Flexible azetidine ring0.3
Analog B (hydroxy group)Polar interaction dominance0.7
Data from enzymatic assays .

Q. Methodological Recommendations :

  • Use pharmacophore modeling to align analogs and identify critical substituents .

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